Benzylideneaminoguanidine
Overview
Description
Benzylideneaminoguanidine is a chemical compound of interest in various fields of chemistry due to its unique structure and potential applications. Its synthesis and properties have been extensively studied, leading to insights into its molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of Benzylideneaminoguanidine and its derivatives involves complex chemical reactions. One approach includes the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing the versatility of synthesis techniques and the structural diversity achieved through various hydrogen-bonding patterns, leading to supramolecular assemblies ranging from finite aggregates to three-dimensional framework structures (Vicentes et al., 2023).
Molecular Structure Analysis
The molecular structure of Benzylideneaminoguanidine derivatives, such as those involved in the synthesis of dinuclear cyclopalladated compounds, reveals intricate details about their formation and the influence of ligands on their structural configurations. Studies show how these structures undergo dynamic equilibrium and isomer interconversion, providing deep insights into the molecular complexity of these compounds (Albert et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving Benzylideneaminoguanidine, such as its interaction with diaminoguanidine nitrate to yield specific hydrazone compounds, are key to understanding its chemical properties. These reactions lead to the formation of compounds that undergo cyclization and demonstrate significant reactivity, highlighting the reactive nature of Benzylideneaminoguanidine and its derivatives (Stevens, 1972).
Physical Properties Analysis
The physical properties of Benzylideneaminoguanidine derivatives are influenced by their molecular structure and the specific substituents present. These properties can be studied through various spectroscopic techniques, providing insights into the stability, solubility, and other physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of Benzylideneaminoguanidine, such as its reactivity with different chemical reagents and the formation of various derivatives through multi-component reactions, are crucial for its applications in synthetic chemistry. The ability to form complex structures with diverse chemical functionalities underscores the importance of understanding the chemical behavior of Benzylideneaminoguanidine (Rahmati et al., 2013).
Scientific Research Applications
1. Fungal Phenoloxidase Activity Measurement
Benzidine, a derivative closely related to benzylideneaminoguanidine, has been used in testing for fungal phenoloxidase and peroxidases. It's applied directly to fungal colonies or the agar bearing the colony, producing a bright blue coloration in the presence of phenoloxidases. This test has advantages over the Bavendamm reaction, offering a simpler method for measuring phenoloxidase activity in crude cell-free extracts of fungi like Schizophyllum commune (Phillips & Leonard, 1976).
2. In Vivo Study of Nitric Oxide Synthase Inhibition
A study explored the effect of N‐(3‐(aminomethyl)benzyl)acetamidine, a selective inhibitor of inducible calcium‐independent nitric oxide synthase (iNOS), on brain injury. It was found that selective inhibition of iNOS can reduce brain injury in rats, suggesting potential applications in treating stroke (Parmentier et al., 1999).
3. Synthesis and α2-Adrenergic Activity
Research has been conducted on the synthesis of 2-[(methyleneamino)oxy]-N-(guanidino)ethaneimines as analogs of guanabenz-type benzylideneaminoguanidine α2-agonists. These compounds exhibited α2-adrenergic stimulating activity similar to guanabenz, indicating potential applications in α2-adrenergic agonists (Balsamo et al., 1996).
4. Anticoccidial Agent Synthesis
In the field of anticoccidial agents, 1-benzylamino-3-substituted guanidines have been synthesized. The structure of these aminoguanidines was proven by autoxidation into corresponding benzylideneaminoguanidine, highlighting its relevance in the development of anticoccidial agents (Okada, Seo, & Imai, 1977).
5. Neurohistochemistry: Tetramethyl Benzidine Use
Tetramethyl benzidine (TMB), related to benzidine, is used in neurohistochemistry for visualizing neural afferents and efferents. TMB's sensitivity greatly surpasses that of other methods and is significant in demonstrating retrograde transport and visualizing efferent connections of the injection site in neuroscience studies (Mesulam, 1978).
properties
IUPAC Name |
2-(benzylideneamino)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXUCYRKHVMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275952 | |
Record name | benzylideneaminoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylideneaminoguanidine | |
CAS RN |
74187-86-3 | |
Record name | benzylideneaminoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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